molecular formula C26H28N2O2S B2512992 1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 2320859-88-7

1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2512992
CAS No.: 2320859-88-7
M. Wt: 432.58
InChI Key: XZQPZURILUMWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme that hydrolyzes the secondary messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator production and promotion of anti-inflammatory responses. This mechanism positions it as a valuable pharmacological tool for probing the role of the PDE4 enzyme and cAMP signaling in a wide range of preclinical research areas. Its primary research value lies in the investigation of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis, where PDE4 is a well-validated therapeutic target. Furthermore, due to the expression of PDE4 in the central nervous system, this compound is also utilized in neurological research models to study conditions like depression, cognitive impairment, and neurodegenerative disorders, exploring the link between neuroinflammation, synaptic plasticity, and behavior. The compound's specific chemical structure, featuring substituted benzyl groups on a thienopyrimidinedione core, is designed to optimize potency and selectivity within the PDE4 enzyme family, making it a critical asset for lead optimization studies and structure-activity relationship (SAR) analysis in medicinal chemistry programs aimed at developing novel anti-inflammatory therapeutics.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N2O2S/c1-17-6-7-20(14-18(17)2)16-28-24(29)23-22(12-13-31-23)27(25(28)30)15-19-8-10-21(11-9-19)26(3,4)5/h6-14,23H,15-16H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFPVZXDQINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thienopyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of thienopyrimidine derivatives often involves the use of microwave-assisted techniques to enhance yield and reduce reaction time. The target compound features a thieno[3,2-d]pyrimidine core substituted with bulky aromatic groups that may influence its biological activity.

Biological Activity Overview

Thienopyrimidine derivatives are known for a wide range of biological activities including:

  • Anticancer Activity : Many studies have reported the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines.
  • Antiviral and Antibacterial Properties : These compounds have also shown promise in inhibiting viral replication and bacterial growth.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of thieno[3,2-d]pyrimidine derivatives against several cancer cell lines. For instance:

  • A549 (human pulmonary carcinoma) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 (human hepatocellular carcinoma) : Similar potent effects were observed in HepG2 cells.

Table 1: Cytotoxicity Results Against Selected Cell Lines

CompoundCell LineIC50 (µM)
1A54916.06 ± 0.09
2HepG21.29 ± 0.05
3CT2621.38 ± 0.69

The mechanism by which thienopyrimidine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways:

  • Inhibition of MIF2 Tautomerase Activity : Compounds have been shown to inhibit MIF2 activity, which is crucial for cancer cell survival.
  • Impact on Cell Cycle Regulation : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the anticancer activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine scaffold can significantly alter potency:

  • Electron-Donating Groups : The introduction of strong electron-donating groups at the para position enhances cytotoxicity.
  • Hydrophobic Interactions : The presence of bulky aromatic substituents increases hydrophobic interactions with target proteins.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-donating group at C4Increased cytotoxicity
Bulky substituentsEnhanced binding affinity
π-π stacking interactionsImproved potency

Case Studies

  • Study by Gryshchenko et al. (2020) : This study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects against A549 and HepG2 cell lines. Compound variations led to IC50 values ranging from 1.29 µM to over 70 µM depending on structural modifications.
  • Research by Abbas et al. (2019) : Focused on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines which exhibited significant cytotoxic activity against various cancer cell lines with IC50 values as low as 0.065 µM.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidine 4-tert-butylbenzyl, 3,4-dimethylbenzyl ~380 (estimated) High lipophilicity, metabolic stability
3-(3-Fluorophenyl)-... (CAS: 1326905-17-2) Thieno[3,2-d]pyrimidine 3-fluorophenyl, 3-methylbenzyl 367.4 Electron-withdrawing substituent
PR-3 () Thieno[2,3-d]pyrimidine Variable - pIC₅₀ 6.5–8.5 μM
PR-4 () Furo[2,3-d]pyrimidine Variable - pIC₅₀ >8.5 μM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this thienopyrimidine derivative, and how do substituents influence reaction efficiency?

  • Methodology :

  • Core Synthesis : Start with cyclization of thieno[3,2-d]pyrimidine precursors (e.g., thiourea derivatives) under reflux in aprotic solvents like acetonitrile .
  • Substituent Introduction : Use nucleophilic substitution or palladium-catalyzed coupling to attach the 4-tert-butylphenyl and 3,4-dimethylphenyl groups. Tert-butyl groups may require inert atmospheres to prevent oxidation .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (typically 80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields (target >70%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring conformation. For example, tert-butyl protons appear as a singlet at ~1.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings, which influence electronic properties and bioactivity .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In Vitro Assays : Test against kinase targets (e.g., MIF2) using fluorescence polarization assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF7, HCT116). Compare IC₅₀ to reference drugs (e.g., doxorubicin) for selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate under GLP conditions .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation. Low stability (e.g., t₁/₂ <30 min) may explain inconsistent in vivo results .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to off-target receptors .

Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) impact pharmacological profiles?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent variations. Compare logP (via HPLC) and solubility (shake-flask method) to correlate lipophilicity with membrane permeability .
  • Electron-Withdrawing Effects : Replace tert-butyl with CF₃ groups to enhance metabolic resistance. Monitor CYP450 inhibition via fluorometric assays .

Q. What experimental designs validate target engagement in complex biological systems?

  • Methodology :

  • Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) to crosslink the compound with cellular targets. Identify bound proteins via LC-MS/MS .
  • SPR Analysis : Measure real-time binding kinetics to purified enzymes (e.g., KD <1 μM suggests high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.